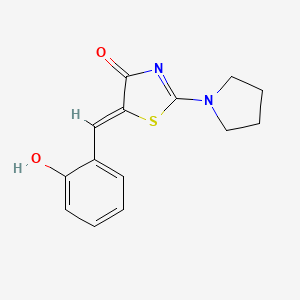

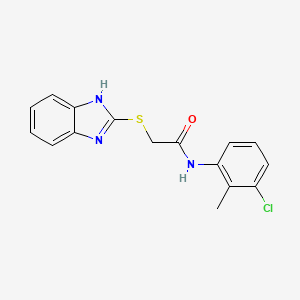

![molecular formula C13H8F4N2O B5598578 2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide is a chemical compound that belongs to the class of isonicotinamides. It is a white crystalline solid that has been extensively studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Fluoroalkyl Group Incorporation in Organic Synthesis

The incorporation of fluoroalkyl groups, such as trifluoromethyl (CF3) and difluoromethyl (CF2H), into organic compounds is a significant area of research due to the profound impact these groups can have on the physical, chemical, and biological properties of molecules. This is particularly relevant in the pharmaceutical and agrochemical industries. The development of new protocols for tri- and difluoromethylation of various skeletons has been a vital subject in synthetic organic chemistry. Photoredox catalysis has emerged as a useful tool for radical reactions through visible-light-induced single-electron-transfer (SET) processes, enabling efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Advances in Fluorinated Surfactants Synthesis

Fluorinated surfactants are known for their exceptional properties and have found numerous applications in daily life, including in materials resistant to stains, paints, and firefighting foams. However, concerns about their bioaccumulation and environmental persistence have led to the search for new synthesis strategies that produce less harmful alternatives. Recent strategies focus on creating fluorosurfactants that are potentially non-bioaccumulable, leveraging the unique properties of fluorinated compounds while mitigating their environmental impact (Zaggia & Améduri, 2012).

Trifluoromethylthiolation in Drug Molecule Design

The trifluoromethylthio group (CF3S-) is recognized as a crucial structural motif in the design of new drugs. Its high lipophilicity and strong electron-withdrawing properties can enhance a drug molecule's cell-membrane permeability and chemical and metabolic stability. The development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents has been a significant advancement, enabling the easy installation of the trifluoromethylthio group into drug molecules at late development stages (Shao et al., 2015).

Copper-Mediated Perfluoroalkylation

The mild reaction conditions of copper-mediated perfluoroalkylation allow for the process to tolerate many common functional groups. This method provides a way to generate fluoroalkyl heteroarenes that are less accessible from trifluoroacetic acid derivatives, thereby expanding the toolkit available for the synthesis of complex fluorinated molecules (Mormino et al., 2014).

Propiedades

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O/c14-10-4-8(3-9(6-10)13(15,16)17)11-5-7(12(18)20)1-2-19-11/h1-6H,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJRXTBBHONUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C2=CC(=CC(=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)

![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)

![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598558.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)